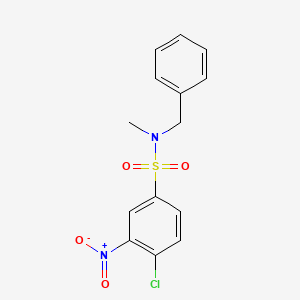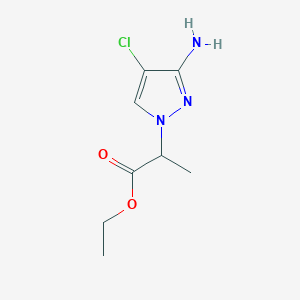
Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties . This compound, in particular, features an amino group and a chloro substituent on the pyrazole ring, which can significantly influence its reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate typically involves the reaction of 3-amino-4-chloropyrazole with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the bromoacetate, leading to the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include dichloromethane or tetrahydrofuran, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions .
化学反应分析
Types of Reactions
Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amino derivatives with the chloro group replaced by hydrogen.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学研究应用
Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate has several applications in scientific research:
作用机制
The mechanism of action of Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in hydrophobic interactions. These interactions can inhibit enzyme activity, leading to various biological effects .
相似化合物的比较
Similar Compounds
- Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)propanoate
- Ethyl 2-(3-amino-4-fluoro-1h-pyrazol-1-yl)propanoate
- Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate
Uniqueness
Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate is unique due to the presence of the chloro substituent, which can significantly influence its reactivity and biological activity compared to its analogs. The chloro group can enhance the compound’s ability to interact with hydrophobic pockets in enzymes, potentially increasing its inhibitory potency .
属性
分子式 |
C8H12ClN3O2 |
|---|---|
分子量 |
217.65 g/mol |
IUPAC 名称 |
ethyl 2-(3-amino-4-chloropyrazol-1-yl)propanoate |
InChI |
InChI=1S/C8H12ClN3O2/c1-3-14-8(13)5(2)12-4-6(9)7(10)11-12/h4-5H,3H2,1-2H3,(H2,10,11) |
InChI 键 |
DQXDBJVDWLYSJV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)N1C=C(C(=N1)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


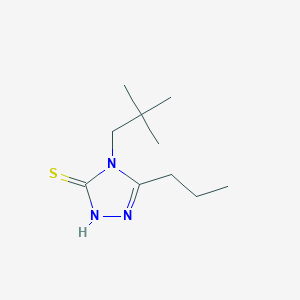

![5-Methoxybicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13625162.png)
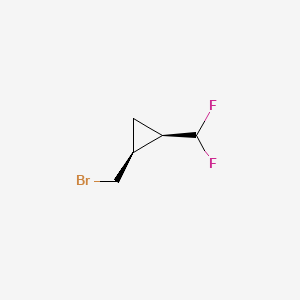
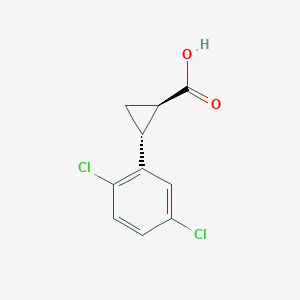
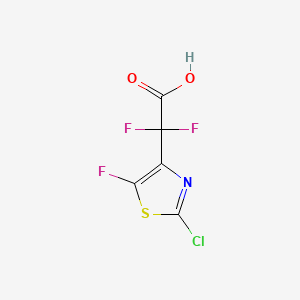

![2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13625193.png)

![1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13625202.png)
![2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine](/img/structure/B13625212.png)
![6-Aminobicyclo[3.2.0]heptane-6-carboxylicacidhydrochloride](/img/structure/B13625238.png)

